

Spectroscopic Profile of Acid Brown 282: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid brown 282

Cat. No.: B8821307

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Introduction

Acid Brown 282, identified by its Colour Index name, is a monoazo 1:2 chromium complex dye. Such dyes are widely utilized in the textile and leather industries for their excellent fastness properties. A comprehensive understanding of their spectroscopic profile is crucial for quality control, research, and the development of new applications, including those in the biomedical field where dye-macromolecule interactions are of interest. This technical guide provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **Acid Brown 282**.

Due to the limited availability of specific experimental spectra for **Acid Brown 282** in the public domain, this guide presents a theoretical spectroscopic profile based on the known structure of its components and the general characteristics of similar 1:2 chromium complex azo dyes containing pyrazolone and naphthalene moieties. The component ligands of C.I. **Acid Brown 282** have been identified as 4-[(5-hydroxy-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one and 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **Acid Brown 282**. These values are representative and may vary based on the specific experimental conditions.

Table 1: Expected UV-Visible Absorption Data

Parameter	Expected Value/Range	Comments
λ_{max} 1 (Visible Region)	450 - 550 nm	This broad absorption band is responsible for the brown color of the dye and arises from $\pi \rightarrow \pi^*$ transitions within the conjugated azo-aromatic systems of the ligands, perturbed by the metal-ligand charge transfer (MLCT) bands.
λ_{max} 2 (UV Region)	250 - 350 nm	This absorption band is attributed to $\pi \rightarrow \pi^*$ transitions within the individual aromatic systems of the pyrazolone and naphthalene ligands.
Molar Absorptivity (ϵ)	High	Metal complex azo dyes typically exhibit high molar absorptivity.

Table 2: Expected Infrared (IR) Absorption Data

Wavenumber (cm-1)	Assignment	Comments
3400 - 3200	O-H and N-H stretching	Broad bands, indicative of hydroxyl and amino groups, and potentially water of hydration.
3100 - 3000	Aromatic C-H stretching	Characteristic of the benzene and naphthalene rings.
1650 - 1550	C=O stretching (pyrazolone)	The carbonyl group of the pyrazolone ring.
1600 - 1450	C=C and C=N stretching	Aromatic ring and azo group vibrations.
1550 - 1480	N=N stretching	Azo group stretching, often weak and can be coupled with aromatic ring vibrations.
1400 - 1300	-NO ₂ symmetric stretching	Nitro group on the aromatic rings.
1200 - 1000	S=O stretching (sulfonate)	Strong bands from the sulfonic acid group.
600 - 400	Metal-Oxygen (Cr-O) and Metal-Nitrogen (Cr-N) stretching	Indicative of the coordination of the chromium ion to the ligand.

Table 3: Expected Nuclear Magnetic Resonance (NMR) Data (¹H and ¹³C)

Note: As **Acid Brown 282** is a chromium(III) complex, it is paramagnetic. This leads to significant broadening and shifting of NMR signals, making detailed assignment challenging. The data below represents a general expectation for a diamagnetic analogue or regions of the molecule less affected by the paramagnetic center.

Nucleus	Chemical Shift (ppm)	Assignment	Comments
1H	1.5 - 3.0	-CH3 (pyrazolone)	A complex multiplet region due to the numerous aromatic protons on the pyrazolone and naphthalene moieties. Signals will be significantly broadened.
1H	6.5 - 8.5	Aromatic protons	
13C	10 - 20	-CH3 (pyrazolone)	Aromatic and azo carbons.
13C	110 - 160	Aromatic carbons	
13C	160 - 180	C=O (pyrazolone)	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a dye such as **Acid Brown 282**.

UV-Vis Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **Acid Brown 282** in a suitable solvent (e.g., deionized water or ethanol) of a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

- Data Acquisition:
 - Use the solvent as a blank to zero the spectrophotometer.
 - Record the absorption spectrum of each solution over a wavelength range of 200-800 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

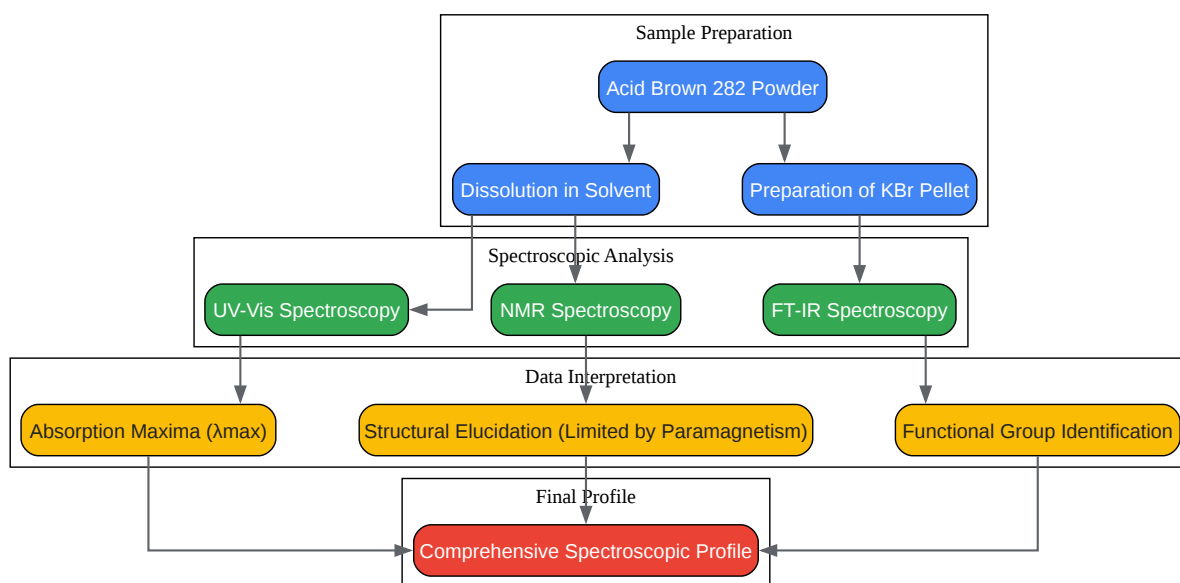
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the dry **Acid Brown 282** powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation:
 - Dissolve an appropriate amount of the dye in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). The concentration should be optimized to obtain a good signal-to-noise ratio.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra.

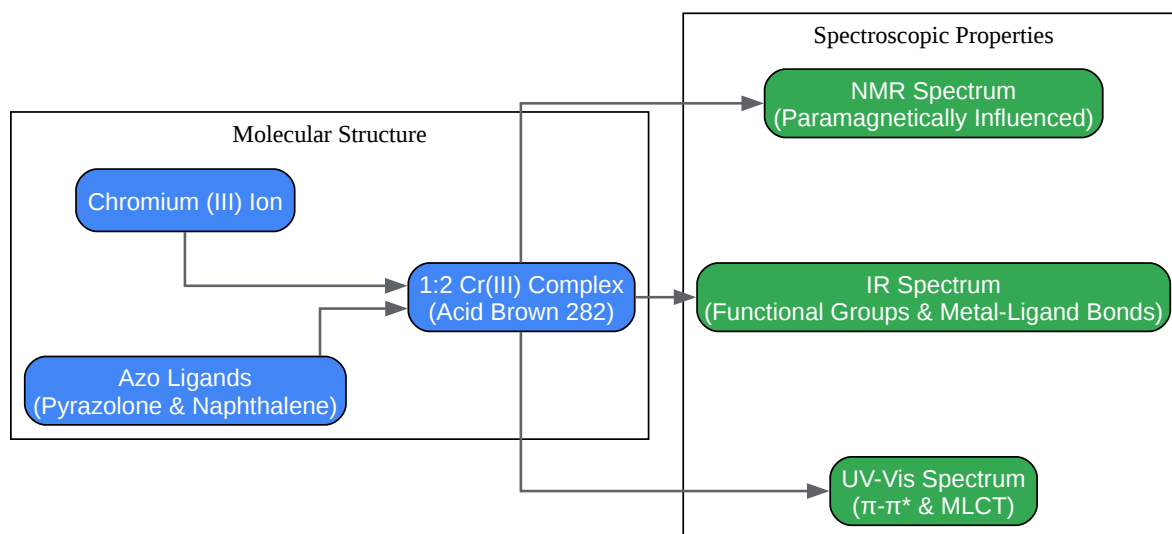
- Due to the paramagnetic nature of the Cr(III) ion, a wider spectral window and shorter relaxation delays may be necessary.

Mandatory Visualization



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Caption: Workflow for the spectroscopic analysis of **Acid Brown 282**.



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Caption: Relationship between molecular structure and spectroscopic properties.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com